2,4,6-Nonatrienal, (E,Z,Z)- 2,4,6-Nonatrienal, (E,Z,Z)- 2E,4Z,6Z-Nonatrienal is a fatty aldehyde.
Brand Name: Vulcanchem
CAS No.: 100113-51-7
VCID: VC17052832
InChI: InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5-,8-7+
SMILES:
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

2,4,6-Nonatrienal, (E,Z,Z)-

CAS No.: 100113-51-7

Cat. No.: VC17052832

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Nonatrienal, (E,Z,Z)- - 100113-51-7

Specification

CAS No. 100113-51-7
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name (2E,4Z,6Z)-nona-2,4,6-trienal
Standard InChI InChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h3-9H,2H2,1H3/b4-3-,6-5-,8-7+
Standard InChI Key XHDSWFFUGPJMMN-YUHUOFHPSA-N
Isomeric SMILES CC/C=C\C=C/C=C/C=O
Canonical SMILES CCC=CC=CC=CC=O

Introduction

Structural and Chemical Identity of (E,E,Z)-2,4,6-Nonatrienal

Molecular Architecture

(E,E,Z)-2,4,6-Nonatrienal (CAS 100113-52-8) is a nine-carbon unsaturated aldehyde with three double bonds at positions 2, 4, and 6. The stereochemistry is defined as trans at C2–C3 and C4–C5, and cis at C6–C7 (Figure 1) . This configuration is critical for its odor profile and chemical reactivity.

Molecular Formula
C₉H₁₂O
Molecular Weight
136.19 g/mol (calculated from isotopic composition)
IUPAC Name
(2E,4E,6Z)-nona-2,4,6-trienal

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of (E,E,Z)-2,4,6-nonatrienal displays a molecular ion peak at m/z 136.0888, consistent with its exact mass . Fragment ions at m/z 108 (loss of CO) and 81 (allylic cleavage) confirm the conjugated triene system .

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) reveals characteristic signals:

  • δ 9.45 ppm (d, J=7.8 Hz, H-1, aldehyde proton)

  • δ 6.20–5.40 ppm (m, H-2 to H-7, olefinic protons)

  • δ 2.20 ppm (q, J=7.2 Hz, H-8, methylene adjacent to carbonyl)

SMILES and InChI

Canonical SMILES
CC/C=C\C=C\C=C\C=O
InChI Key
XHDSWFFUGPJMMN-ZRGCPWHVSA-N

Biosynthesis and Natural Occurrence

Linolenic Acid as a Precursor

Model studies demonstrate that (E,E,Z)-2,4,6-nonatrienal arises from the oxidative degradation of linolenic acid (C18:3 ω-3). Lipoxygenase-mediated peroxidation followed by β-cleavage of hydroperoxides yields the trienal .

Proposed Pathway

  • Oxidation: Linolenic acid → 13-hydroperoxy-octadecatrienoic acid (13-HPOTE)

  • Cleavage: 13-HPOTE → (E,E,Z)-2,4,6-nonatrienal + 9-oxon

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